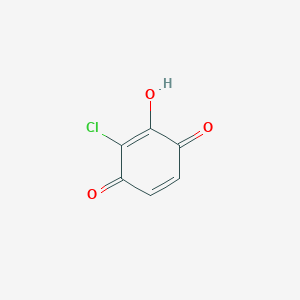

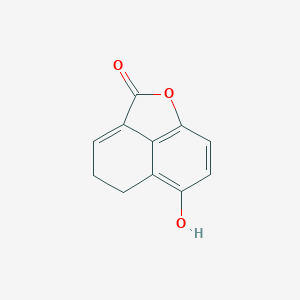

5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone, also known as homovanillic acid lactone, is a lactone derivative of homovanillic acid. It is an important intermediate in the synthesis of homovanillic acid, which is a metabolite of dopamine, a neurotransmitter in the brain. Homovanillic acid lactone has been extensively studied for its potential applications in scientific research.

Mecanismo De Acción

Homovanillic acid lactone is a lactone derivative of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid, which is a metabolite of dopamine. Homovanillic acid lactone can be converted to 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid by lactonase, an enzyme that is present in many tissues, including the brain. Homovanillic acid is further metabolized to vanillylmandelic acid, which is excreted in the urine. The metabolism of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone reflects the activity of the dopaminergic system and provides a useful biomarker for dopamine metabolism.

Efectos Bioquímicos Y Fisiológicos

Homovanillic acid lactone has no known biochemical or physiological effects. However, 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid, the metabolite of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone, has been implicated in the regulation of mood, behavior, and cognition. Homovanillic acid levels have been shown to be altered in various neuropsychiatric disorders, such as schizophrenia, bipolar disorder, and major depression. The measurement of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid in biological fluids has been used as a diagnostic tool and a biomarker for the treatment response in these disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Homovanillic acid lactone has several advantages for lab experiments. It is readily available and inexpensive. It can be synthesized in large quantities and stored for long periods without degradation. It is also stable under a wide range of conditions and can be easily transported. However, 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone has some limitations for lab experiments. It is not very soluble in water and requires a solvent for dissolution. It is also sensitive to acid and heat and requires careful handling to avoid degradation.

Direcciones Futuras

Homovanillic acid lactone has potential applications in various fields of scientific research. Some possible future directions are:

1. Development of new methods for the synthesis of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone with higher yield and purity.

2. Investigation of the mechanism of action of lactonase, the enzyme that hydrolyzes 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone to 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid.

3. Development of new assays for the measurement of lactonase activity using 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone as a substrate.

4. Investigation of the role of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone in the regulation of dopamine metabolism and its implications for neuropsychiatric disorders.

5. Development of new biomarkers for the diagnosis and treatment response of neuropsychiatric disorders based on the measurement of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone and its metabolites.

Métodos De Síntesis

Homovanillic acid lactone can be synthesized from 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid through a lactonization reaction. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, at high temperature. The yield of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone can be improved by using a solvent, such as acetic anhydride or acetic acid, to drive the reaction to completion.

Aplicaciones Científicas De Investigación

Homovanillic acid lactone has been used in scientific research as a precursor for the synthesis of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid, which is an important biomarker for dopamine metabolism. Homovanillic acid can be measured in biological fluids, such as blood, urine, and cerebrospinal fluid, to assess the activity of the dopaminergic system. Homovanillic acid lactone has also been used as a substrate for the enzymatic assay of lactonase, an enzyme that hydrolyzes lactones to their corresponding acids.

Propiedades

Número CAS |

105290-46-8 |

|---|---|

Nombre del producto |

5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone |

Fórmula molecular |

C11H8O3 |

Peso molecular |

188.18 g/mol |

Nombre IUPAC |

9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,8,10-tetraen-3-one |

InChI |

InChI=1S/C11H8O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h3-5,12H,1-2H2 |

Clave InChI |

FIGAANRGYUFDRO-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC3=C2C(=C1)C(=O)O3)O |

SMILES canónico |

C1CC2=C(C=CC3=C2C(=C1)C(=O)O3)O |

Otros números CAS |

105290-46-8 |

Sinónimos |

5-hydroxy-3,4-dihydronaphthalene-1,8-carbolactone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)